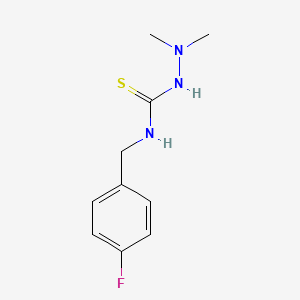
N-(4-fluorobenzyl)-2,2-dimethylhydrazine-1-carbothioamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-fluorobenzyl)-2,2-dimethylhydrazine-1-carbothioamide is an organic compound characterized by the presence of a fluorobenzyl group attached to a dimethylhydrazine carbothioamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorobenzyl)-2,2-dimethylhydrazine-1-carbothioamide typically involves the reaction of 4-fluorobenzylamine with 2,2-dimethylhydrazine-1-carbothioamide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput .
化学反应分析
Types of Reactions
N-(4-fluorobenzyl)-2,2-dimethylhydrazine-1-carbothioamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or hydrazines.
Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or hydrazines. Substitution reactions can lead to a variety of fluorobenzyl derivatives .
科学研究应用
N-(4-fluorobenzyl)-2,2-dimethylhydrazine-1-carbothioamide has several scientific research applications:
作用机制
The mechanism of action of N-(4-fluorobenzyl)-2,2-dimethylhydrazine-1-carbothioamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and affecting various cellular processes. For example, it may inhibit certain enzymes involved in metabolic pathways or activate receptors that regulate cell signaling .
相似化合物的比较
Similar Compounds
- N-(4-fluorobenzyl)-N-(1-methylpiperidin-4-yl)-N’-(4-(2-methylpropyloxy)phenylmethyl)carbamide
- N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-indazole-3-carboxamide (ADB-FUBINACA)
- S-(4-fluorobenzyl)-N-(3,4,5-trimethoxybenzoyl)-L-cysteinate (MTC)
Uniqueness
N-(4-fluorobenzyl)-2,2-dimethylhydrazine-1-carbothioamide is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its fluorobenzyl group enhances its stability and reactivity, making it a valuable compound for various applications. Additionally, its ability to undergo multiple types of chemical reactions and its potential biological activities set it apart from other similar compounds .
生物活性
N-(4-fluorobenzyl)-2,2-dimethylhydrazine-1-carbothioamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, emphasizing its role as a potential therapeutic agent.
Synthesis
The synthesis of this compound typically involves the reaction of 4-fluorobenzyl chloride with 2,2-dimethylhydrazine in the presence of a suitable base. The carbothioamide functional group can be introduced via thioketone or thioacid intermediates. The following reaction scheme outlines the general process:
Inhibitory Effects on Enzymes
Recent studies have shown that derivatives of hydrazine compounds exhibit significant inhibitory activity against various enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The biological activity of this compound may be linked to its structural similarities with these derivatives.
| Compound | IC50 (µM) | Selectivity Index (SI) |
|---|---|---|
| Rivastigmine (control) | 6.5 | - |
| This compound | TBD | TBD |
Note: TBD indicates that specific values for this compound are yet to be determined.
Anticancer Activity
Research indicates that hydrazine derivatives have shown promise in anticancer applications. For instance, studies involving 1,2-dimethylhydrazine have demonstrated its ability to induce tumor formation in animal models, suggesting a need for further investigation into the mechanisms by which hydrazine derivatives may exert cytotoxic effects on cancer cells.
In a notable case study involving murine models treated with 1,2-dimethylhydrazine:
- Treatment Protocol : Mice received weekly injections of 20 mg/kg body weight.
- Results : Over 80% developed colonic neoplasms within 45 weeks.
This underscores the potential for this compound to exhibit similar effects, necessitating further exploration into its anticancer properties.
The mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary data suggest that it may act through the inhibition of key enzymes involved in metabolic pathways related to cancer cell proliferation and cholinergic signaling.
Case Studies and Research Findings
Several studies have explored the biological activity of hydrazine derivatives:
- Study on Acetylcholinesterase Inhibition :
- Anticancer Studies :
属性
IUPAC Name |
1-(dimethylamino)-3-[(4-fluorophenyl)methyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN3S/c1-14(2)13-10(15)12-7-8-3-5-9(11)6-4-8/h3-6H,7H2,1-2H3,(H2,12,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFRWDNIAEMTOKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)NC(=S)NCC1=CC=C(C=C1)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














